N'-[1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide typically involves the condensation of 3-hydroxyacetophenone with methoxycarbonylhydrazine under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydrazine derivatives, and substituted phenyl derivatives .
Scientific Research Applications
N’-[1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-[1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
- N’1-[1-(2-hydroxyphenyl)ethylidene]-3-methoxybenzene-1-carbohydrazide
Uniqueness
N’-[1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl N-[1-(3-hydroxyphenyl)ethylideneamino]carbamate |
InChI |
InChI=1S/C10H12N2O3/c1-7(11-12-10(14)15-2)8-4-3-5-9(13)6-8/h3-6,13H,1-2H3,(H,12,14) |
InChI Key |
VYEXCNVXKXWQID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC(=CC=C1)O |
Origin of Product |
United States |
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